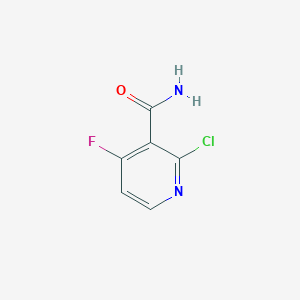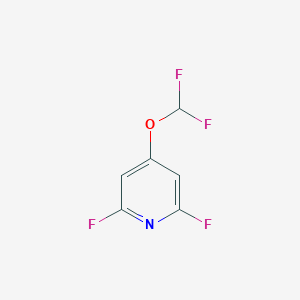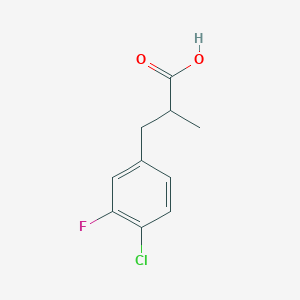
3-(2-Chlorophenyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)oxetane is an organic compound characterized by a four-membered oxetane ring substituted with a 2-chlorophenyl group
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution reaction where 2-chlorophenylmagnesium bromide reacts with oxetane. This reaction typically occurs under anhydrous conditions and requires a catalyst such as copper(I) iodide.
Cyclization Reactions: Another method involves the cyclization of 2-chlorophenyl-substituted epoxides under acidic or basic conditions to form the oxetane ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions, optimized for yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into various alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents such as nitro groups or alkyl groups using reagents like nitric acid or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, alkyl halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro-substituted or alkyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(2-Chlorophenyl)oxetane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as high-performance polymers and resins.
Mécanisme D'action
The mechanism by which 3-(2-Chlorophenyl)oxetane exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 2-(3-Chlorophenyl)oxetane
- 3-(4-Chlorophenyl)oxetane
- 3-(2-Bromophenyl)oxetane
Comparison: 3-(2-Chlorophenyl)oxetane is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, such as 2-(3-Chlorophenyl)oxetane, the position of the substituent can lead to differences in chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C9H9ClO |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)oxetane |
InChI |
InChI=1S/C9H9ClO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2 |
Clé InChI |
UKAWTDQNRFYSMJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


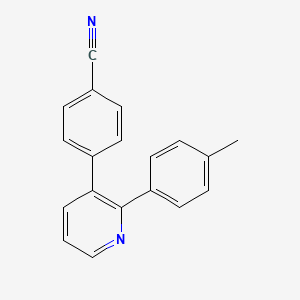
![6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12975208.png)

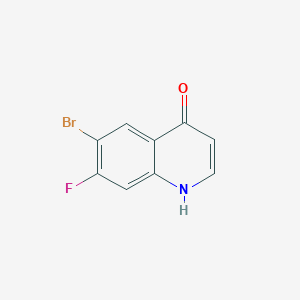
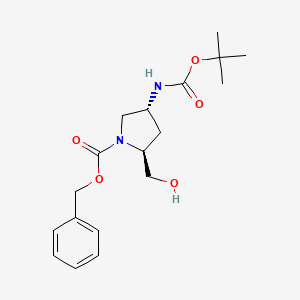

![(3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B12975245.png)
![2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate](/img/structure/B12975251.png)
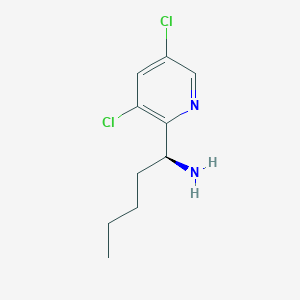
![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)
